REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].CO[C:7](OC)([N:9]([CH3:11])[CH3:10])[CH3:8].[CH2:14]1COCC1.IC>C(Cl)Cl>[CH3:10][N:9]([CH3:11])[C:7](=[N:1][C:2](=[NH:4])[S:3][CH3:14])[CH3:8]
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(C)(N(C)C)OC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
providing an orange residue
|
Type
|
TEMPERATURE
|
Details
|
it was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
resulting
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
The precipitates obtained from the solution
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed with cold THF yielding pale brown solids (44.89 g, 87.5%)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CN(C(C)=NC(SC)=N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |